Methyl 6-(methylsulfonyl)nicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylsulfonyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Methylation: The carboxylic acid group of nicotinic acid is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate.
Sulfonylation: The methyl nicotinate undergoes sulfonylation by reacting with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group at the 6th position, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nicotinic acid derivatives, such as nicotinic acid amide.
Reduction: Alcohols or amines derived from the reduction of the nicotinate ring.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(methylsulfonyl)nicotinate has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 6-(methylsulfonyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial processes.
Pathways: It modulates signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Methyl 6-(methylsulfonyl)nicotinate is compared with other similar compounds to highlight its uniqueness:
Nicotinic Acid: While both compounds share the nicotinate structure, this compound has the additional methylsulfonyl group, which imparts distinct chemical properties.
Methyl Nicotinate: The absence of the sulfonyl group in methyl nicotinate results in different reactivity and biological activity.
Other Sulfonyl Compounds: Compounds with different sulfonyl groups or positions on the nicotinate ring exhibit varying chemical behaviors and applications.
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Properties
IUPAC Name |
methyl 6-methylsulfonylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-7(9-5-6)14(2,11)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHUFLFEXNRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243371 | |
Record name | Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190948-26-5 | |
Record name | Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190948-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(methylsulfonyl)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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